molecular formula C18H15F3N2O3 B11425961 3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11425961
M. Wt: 364.3 g/mol
InChI Key: XHNGVYIHXNGZRW-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H15F3N2O3/c1-25-12-6-4-5-11(9-12)15-10-16(26-23-15)17(24)22-14-8-3-2-7-13(14)18(19,20)21/h2-9,16H,10H2,1H3,(H,22,24)

InChI Key

XHNGVYIHXNGZRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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